Pentafluoropyridine

Catalog No.
S563635
CAS No.
700-16-3
M.F
C5F5N
M. Wt
169.05 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentafluoropyridine

CAS Number

700-16-3

Product Name

Pentafluoropyridine

IUPAC Name

2,3,4,5,6-pentafluoropyridine

Molecular Formula

C5F5N

Molecular Weight

169.05 g/mol

InChI

InChI=1S/C5F5N/c6-1-2(7)4(9)11-5(10)3(1)8

InChI Key

XTGOWLIKIQLYRG-UHFFFAOYSA-N

SMILES

C1(=C(C(=NC(=C1F)F)F)F)F

Synonyms

pentafluoropyridine

Canonical SMILES

C1(=C(C(=NC(=C1F)F)F)F)F

Origin and Significance


Molecular Structure Analysis

PFP possesses a six-membered aromatic ring structure with five fluorine atoms replacing all the hydrogens on the carbon atoms. This high degree of fluorination significantly alters the electronic and chemical properties of the molecule compared to pyridine. The electronegative fluorine atoms create a strong electron-withdrawing effect, making the pyridine ring electron-deficient and more reactive ().


Chemical Reactions Analysis

Synthesis

PFP is not typically synthesized in a laboratory setting due to its commercial availability. However, research has explored methods for its preparation from readily available starting materials, though these methods are not commonly employed commercially ([6]).

Reactions

PFP's significance lies in its participation in various organic transformations. Here are two key reactions:

  • Deoxyfluorination and Amide Bond Formation: PFP can act as a dehydrating agent, converting carboxylic acids to acyl fluorides. These acyl fluorides can then be used in situ to form amide bonds efficiently ().

Reaction Equation: RCO2H + PFP -> RCOF + HF ; RCOF + R'NH2 -> RC(O)NR' + HF (where R and R' are organic groups)

  • Cross-coupling Reactions: PFP serves as a valuable building block for the synthesis of polyfluorinated compounds. Palladium-catalyzed cross-coupling reactions between PFP and diarylzinc reagents allow for the introduction of fluorinated pyridine moieties into complex molecules ().

Physical and Chemical Properties

  • Melting Point: 152-154 °C (5 )
  • Boiling Point: 84-86 °C (5 )
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and acetonitrile; insoluble in water ()
  • Stability: Relatively stable under ambient conditions ()

Mechanism of Action (Not Applicable)

PFP does not have a biological function and isn't directly involved in biological systems. Its importance lies in its ability to act as a reagent or building block for the synthesis of other molecules.

  • Toxicity: Limited data available on specific toxicity. However, due to its fluorinated nature, it's advisable to handle it with care, avoiding inhalation, ingestion, and skin contact.
  • Flammability: Flash point: 23 °C (4 ). Flammable liquid, proper safety protocols for handling flammable materials should be followed.
  • Reactivity: Strong Lewis base, may react with strong acids and Lewis acids.

Nucleophilic Fluorination Reagent

PFP's strong electron-withdrawing nature makes it a valuable tool for introducing fluorine atoms into organic molecules. It acts as a nucleophilic fluorination reagent, readily replacing leaving groups like chlorine, bromine, or tosylate with fluorine. This ability enables the synthesis of a diverse range of fluorinated compounds, which are crucial in various fields, including:

  • Medicinal chemistry: Fluorine incorporation often improves the potency, metabolic stability, and blood-brain barrier penetration of drugs []. PFP facilitates the creation of novel fluorinated drug candidates.
  • Material science: Fluorine-containing materials often exhibit unique properties like improved thermal stability, electrical conductivity, and water repellency. PFP aids in the development of novel fluorinated polymers and other advanced materials [].

Deoxyfluorination of Carboxylic Acids

PFP offers a mild and efficient method for converting carboxylic acids into their corresponding acyl fluorides, essential building blocks in organic synthesis. This deoxyfluorination process involves the removal of a hydroxyl group from the carboxylic acid and its replacement with a fluorine atom. The advantages of using PFP for this transformation include:

  • Simple reaction conditions: The process can be performed under mild temperatures and without the need for expensive or hazardous reagents [].
  • Broad substrate scope: PFP reacts effectively with a variety of carboxylic acids, making it a versatile tool for diverse synthetic applications.

Building Block for Functionalized Pyridine Derivatives

PFP serves as a valuable starting material for the synthesis of diversely functionalized pyridine derivatives. Its highly reactive nature allows for facile installation of various functional groups through nucleophilic aromatic substitution (SNAr) reactions. These functionalized pyridines find applications in:

  • Drug discovery: Pyridine rings are prevalent in numerous pharmaceuticals, and PFP facilitates the creation of novel pyridine-based drug candidates with potential therapeutic benefits [].
  • Ligand design: Pyridine derivatives can act as ligands, forming complexes with metal ions. PFP helps create tailored pyridine-based ligands for various applications in catalysis or material science [].

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.96%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (85.71%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (85.71%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (10.2%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (85.71%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

700-16-3

Wikipedia

Pentafluoropyridine

Dates

Modify: 2023-08-15

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